molecular formula C12H9Cl3O2 B14381430 2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 88175-00-2

2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Cat. No.: B14381430
CAS No.: 88175-00-2
M. Wt: 291.6 g/mol
InChI Key: CVEYCUICVREOCW-UHFFFAOYSA-N
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Description

2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of three chlorine atoms and a hydroxyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves the chlorination of biphenyl derivatives followed by hydroxylation. One common method includes the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled conditions to introduce chlorine atoms at specific positions on the biphenyl ring. Subsequent hydroxylation can be achieved using reagents like sodium hydroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and hydroxylation steps.

Chemical Reactions Analysis

Types of Reactions

2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or Grignard reagents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated biphenyl derivatives.

    Substitution: Formation of substituted biphenyl compounds with various functional groups.

Scientific Research Applications

2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and hydroxyl group play crucial roles in binding to active sites and modulating biological pathways. These interactions can lead to inhibition or activation of specific biochemical processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’,6’-Trichloro-5-hydroxy-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its biphenyl core structure, which provides distinct chemical and physical properties compared to pyridine or triazine derivatives. This uniqueness makes it valuable for specific applications where biphenyl characteristics are desired.

Properties

CAS No.

88175-00-2

Molecular Formula

C12H9Cl3O2

Molecular Weight

291.6 g/mol

IUPAC Name

3-hydroxy-5-(2,4,6-trichlorophenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H9Cl3O2/c13-7-3-10(14)12(11(15)4-7)6-1-8(16)5-9(17)2-6/h3-6,16H,1-2H2

InChI Key

CVEYCUICVREOCW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1O)C2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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